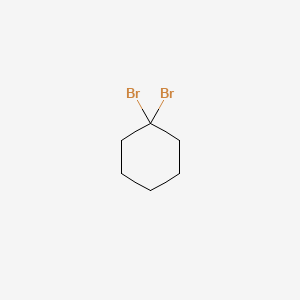

1,1-Dibromocyclohexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-dibromocyclohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2/c7-6(8)4-2-1-3-5-6/h1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNYAKOZXVLZQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00967023 | |

| Record name | 1,1-Dibromocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.95 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52590-61-1 | |

| Record name | Cyclohexane, dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052590611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dibromocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical properties of 1,1-Dibromocyclohexane?

An In-depth Technical Guide to the Physical Properties of 1,1-Dibromocyclohexane

Introduction

This compound is a halogenated cyclic organic compound with the chemical formula C₆H₁₀Br₂.[1] As a geminal dihalide, its two bromine atoms are bonded to the same carbon atom within the cyclohexane (B81311) ring. This structural feature imparts specific physical and chemical characteristics that are of interest in various fields of chemical research, including its use as an intermediate in organic synthesis. This guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for the characterization of such compounds.

Physicochemical Data

The physical properties of this compound are essential for its handling, application in reactions, and purification. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Units | Notes / Reference |

| Molecular Formula | C₆H₁₀Br₂ | - | |

| Molecular Weight | 241.95 | g/mol | [1] |

| CAS Number | 10489-97-1 | - | |

| Boiling Point | 207.7 | °C | At 760 mmHg.[2] |

| Density | Data not available | g/cm³ | - |

| Flash Point | 80.8 | °C | [2] |

| Vapor Pressure | 0.319 | mmHg | At 25°C.[2] |

| Refractive Index | Data not available | - | - |

| Solubility | Insoluble | - | In water.[3] Generally soluble in organic solvents.[4][5] |

Experimental Protocols

The determination of the physical properties of a compound like this compound requires standardized experimental procedures. Below are detailed methodologies for key experiments.

Boiling Point Determination via Simple Distillation

The boiling point is a critical indicator of a liquid's purity and is determined as the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6]

-

Apparatus: Round-bottom flask, heating mantle, distillation head, condenser, thermometer, and receiving flask.

-

Procedure:

-

Place a sample of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[6]

-

Begin heating the sample gently.

-

Record the temperature when the vapor condensation ring rises above the thermometer bulb and the temperature reading stabilizes. This stable temperature is the boiling point.[6]

-

Continue distillation until a small amount of the liquid has collected in the receiving flask. Record the barometric pressure at the time of the experiment.

-

Density Measurement

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.

-

Apparatus: Pycnometer (specific gravity bottle), analytical balance, and a constant temperature water bath.

-

Procedure:

-

Thoroughly clean and dry the pycnometer and determine its mass on an analytical balance.

-

Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 20°C or 25°C) until it reaches thermal equilibrium.

-

Carefully remove any excess water from the capillary opening and dry the outside of the pycnometer. Weigh the pycnometer filled with water.

-

Empty and dry the pycnometer, then fill it with this compound.

-

Repeat the thermal equilibration and weighing process as described in steps 2 and 3.

-

The density is calculated by dividing the mass of the this compound by the mass of the water and multiplying by the known density of water at the experimental temperature.

-

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light propagates through the material. It is a characteristic property and is also used to assess the purity of a sample.

-

Apparatus: A calibrated refractometer (e.g., an Abbé refractometer).

-

Procedure:

-

Ensure the prism of the refractometer is clean and dry.

-

Calibrate the instrument using a standard sample with a known refractive index, such as distilled water.

-

Place a few drops of this compound onto the lower prism.

-

Close the prisms and allow a few moments for the sample to reach the temperature of the instrument, which is often controlled by a circulating water bath.

-

Adjust the instrument until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index from the scale. Record the temperature at which the measurement was made (e.g., nD²⁰ for 20°C using the sodium D-line).

-

Solubility Assessment

Solubility provides insight into the intermolecular forces of a compound.[7] The principle of "like dissolves like" is a useful guideline.

-

Apparatus: A set of test tubes, vortex mixer, and a selection of solvents with varying polarities (e.g., water, ethanol, acetone, toluene (B28343), hexane).

-

Procedure:

-

Place approximately 2 mL of a chosen solvent into a test tube.

-

Add 2-3 drops of this compound to the solvent.

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

-

Observe the mixture. If the this compound forms a homogeneous solution with the solvent, it is considered soluble. If it forms a separate layer or a cloudy suspension, it is classified as insoluble or partially soluble.[8]

-

Repeat the test for each solvent to build a solubility profile. Given its structure, this compound is expected to be soluble in nonpolar organic solvents like hexane (B92381) and toluene and insoluble in polar solvents like water.[3][4]

-

Logical Workflow for Physical Characterization

The systematic characterization of a chemical substance follows a logical progression of analyses. The following diagram illustrates a typical workflow for determining the physical properties of a compound like this compound.

References

- 1. Page loading... [guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. 1-(1,2-DIBROMOETHYL)-3,4-DIBROMOCYCLOHEXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. CAS 5401-62-7: 1,2-Dibromocyclohexane | CymitQuimica [cymitquimica.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

- 8. amherst.edu [amherst.edu]

An In-depth Technical Guide to 1,1-Dibromocyclohexane: Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dibromocyclohexane (B76172) is a geminal dihalide derivative of cyclohexane (B81311). This technical guide provides a comprehensive overview of its molecular structure, bonding characteristics, and spectroscopic profile. While experimental data for this specific isomer is less abundant in readily available literature compared to its vicinal counterparts, this document compiles available information and provides predicted data based on established chemical principles and analogous compounds. Detailed experimental protocols for its synthesis and characterization are also outlined to facilitate further research and application in fields such as organic synthesis and drug development.

Molecular Structure and Bonding

This compound consists of a cyclohexane ring where two bromine atoms are attached to the same carbon atom (C1). This geminal arrangement significantly influences the local geometry and electronic properties of the molecule. The cyclohexane ring adopts a chair conformation to minimize steric strain.

Bonding Characteristics:

The key bonding parameters of this compound are the C-C and C-H bonds of the cyclohexane ring, and the C-Br bonds at the C1 position. The presence of two electronegative bromine atoms on the same carbon atom induces a significant partial positive charge on C1 and influences the lengths and angles of the surrounding bonds.

| Bond/Angle | Predicted Value | Notes |

| Bond Lengths (Å) | ||

| C1-Br | ~1.95 | The C-Br bond length is influenced by the steric hindrance between the two bromine atoms and the electron-withdrawing nature of bromine. |

| C1-C2 / C1-C6 | ~1.54 | The C-C bonds adjacent to the gem-dibromo carbon may be slightly elongated due to steric repulsion. |

| C-C (ring average) | ~1.53 | Typical C-C single bond length in a cyclohexane ring. |

| C-H (average) | ~1.09 | Typical C-H bond length in an alkane. |

| Bond Angles (°) | ||

| Br-C1-Br | ~112-114 | The angle is expected to be larger than the ideal tetrahedral angle of 109.5° due to the steric bulk of the bromine atoms. |

| C2-C1-C6 | ~108-110 | This angle within the cyclohexane ring at the substituted carbon might be slightly compressed to accommodate the larger Br-C1-Br angle. |

| C-C-C (ring average) | ~111 | Consistent with a chair conformation of a cyclohexane ring. |

Conformational Analysis:

The cyclohexane ring in this compound predominantly exists in a chair conformation. Due to the geminal substitution, the two bromine atoms are fixed relative to each other on the same carbon. The chair-to-chair ring flip is a dynamic process, but the overall energetics are not significantly different between the two chair conformers as the steric environment of the dibromomethylidene group does not change substantially upon ring inversion. The presence of the bulky dibromomethylidene group can, however, influence the conformational preferences of substituted derivatives of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of cyclohexanone (B45756) with a suitable brominating agent.

Experimental Protocol: Synthesis from Cyclohexanone

Reagents and Materials:

-

Cyclohexanone

-

Phosphorus tribromide (PBr₃)

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) (or a less toxic solvent like dichloromethane)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Stirring apparatus

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place cyclohexanone and a solvent such as carbon tetrachloride.

-

Addition of Brominating Agent: Cool the flask in an ice bath. A mixture of phosphorus tribromide and bromine is then added dropwise from the dropping funnel with continuous stirring. The temperature should be maintained below 10 °C during the addition.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: The reaction mixture is cooled, and excess brominating agent is carefully quenched by the slow addition of water. The organic layer is separated, washed with saturated sodium bicarbonate solution to neutralize any acidic byproducts, and then with water.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure this compound.

Logical Workflow for Synthesis:

Caption: Synthetic pathway for this compound from Cyclohexanone.

Spectroscopic Characterization

The structural features of this compound can be elucidated using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the protons on the C2/C6, C3/C5, and C4 carbons of the cyclohexane ring.

-

δ ~2.5-2.8 ppm (multiplet, 4H): Protons on the carbons adjacent to the gem-dibromo carbon (C2 and C6). These protons are deshielded due to the inductive effect of the bromine atoms.

-

δ ~1.7-1.9 ppm (multiplet, 4H): Protons on the C3 and C5 carbons.

-

δ ~1.5-1.7 ppm (multiplet, 2H): Protons on the C4 carbon, which are the furthest from the bromine atoms and thus the most shielded.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will show four distinct signals:

-

δ ~40-50 ppm: The quaternary carbon atom bearing the two bromine atoms (C1). This signal is typically weak.

-

δ ~35-40 ppm: The carbons adjacent to the gem-dibromo carbon (C2 and C6).

-

δ ~25-30 ppm: The C3 and C5 carbons.

-

δ ~20-25 ppm: The C4 carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational frequencies of the C-H and C-Br bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2940-2860 | C-H stretching (alkane) | Strong |

| 1450-1470 | C-H bending (scissoring) | Medium |

| 600-700 | C-Br stretching | Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for compounds containing two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

-

Molecular Ion (M⁺): A cluster of peaks will be observed for the molecular ion at m/z values corresponding to the different combinations of the bromine isotopes (e.g., [C₆H₁₀⁷⁹Br₂]⁺, [C₆H₁₀⁷⁹Br⁸¹Br]⁺, and [C₆H₁₀⁸¹Br₂]⁺). The relative intensities of these peaks will be approximately 1:2:1.

-

Fragmentation: Common fragmentation pathways include the loss of a bromine atom (M-Br)⁺ and the loss of HBr (M-HBr)⁺. The resulting fragment ions will also show characteristic isotopic patterns for one or two bromine atoms. The base peak is often observed at m/z = 81, corresponding to the [C₆H₉]⁺ fragment after the loss of both bromine atoms and a hydrogen atom.

Logical Relationship of Spectroscopic Data:

Caption: Interrelation of spectroscopic methods for structural elucidation.

Conclusion

This compound is a valuable compound for synthetic chemistry. This guide provides a foundational understanding of its structure, bonding, and spectroscopic properties. The detailed synthetic protocol and the compiled and predicted data serve as a resource for researchers to further explore the chemistry and potential applications of this geminal dihalide. Further experimental and computational studies are encouraged to refine the quantitative data presented and to explore the reactivity and conformational dynamics of this molecule in greater detail.

1,1-Dibromocyclohexane CAS number and chemical identifiers.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-dibromocyclohexane (B76172), focusing on its chemical identifiers, synthesis, and spectroscopic properties. The information is curated for professionals in research and development who require precise and reliable data for their work.

Chemical Identity and Physical Properties

This compound is a halogenated derivative of cyclohexane (B81311) where two bromine atoms are attached to the same carbon atom. This geminal dihalide arrangement imparts specific reactivity and physical characteristics to the molecule.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 10489-97-1[1], 52590-61-1[2][3] |

| PubChem CID | 185721[4] |

| IUPAC Name | This compound[4] |

| InChI | InChI=1S/C6H10Br2/c7-6(8)4-2-1-3-5-6/h1-5H2[4] |

| InChIKey | BWNYAKOZXVLZQO-UHFFFAOYSA-N[2][4] |

| SMILES | C1CCC(CC1)(Br)Br[4] |

| Molecular Formula | C6H10Br2[1] |

| Molecular Weight | 241.95 g/mol [2] |

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | Brown Liquid |

| Boiling Point | 72 - 81°C |

| Purity | >96% |

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is from the corresponding ketone, cyclohexanone (B45756). This transformation can be achieved using various brominating agents. A common and effective method involves the use of triphenylphosphine (B44618) and carbon tetrabromide.

Experimental Protocol: Synthesis from Cyclohexanone

This protocol is based on the general principles of the Appel reaction for the conversion of ketones to gem-dibromides.

Materials:

-

Cyclohexanone

-

Triphenylphosphine (PPh3)

-

Carbon tetrabromide (CBr4)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and ethyl acetate (B1210297) for elution

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (2.2 equivalents) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

-

Addition of Brominating Agent: Slowly add carbon tetrabromide (1.1 equivalents) to the stirred solution. The solution will typically turn from colorless to a yellow or orange color, indicating the formation of the brominating phosphonium (B103445) ylide.

-

Addition of Ketone: Add cyclohexanone (1.0 equivalent) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography, typically using a gradient of hexane and ethyl acetate as the eluent, to afford pure this compound.

Diagram 1: Synthesis of this compound

Caption: Synthesis of this compound from Cyclohexanone.

Spectroscopic Data

Due to the limited availability of dedicated spectral databases for this compound, the following data is predicted based on the known spectral properties of similar gem-dihalocycloalkanes and general principles of spectroscopy.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show three multiplets corresponding to the three distinct sets of methylene (B1212753) protons on the cyclohexane ring.

-

δ 2.2-2.4 ppm (m, 4H): Protons on the carbons adjacent to the CBr2 group (C2 and C6).

-

δ 1.6-1.8 ppm (m, 4H): Protons on the C3 and C5 carbons.

-

δ 1.5-1.7 ppm (m, 2H): Protons on the C4 carbon.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is expected to show four distinct signals.

-

δ ~60-70 ppm: Quaternary carbon attached to the two bromine atoms (C1).

-

δ ~40-50 ppm: Carbons adjacent to the CBr2 group (C2 and C6).

-

δ ~25-35 ppm: Carbons at the 3 and 5 positions (C3 and C5).

-

δ ~20-30 ppm: Carbon at the 4 position (C4).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the C-H stretching and bending vibrations of the cyclohexane ring and the C-Br stretching vibrations.

-

2950-2850 cm⁻¹: C-H stretching vibrations of the methylene groups.

-

1450 cm⁻¹: CH2 scissoring vibrations.

-

~600-700 cm⁻¹: Strong C-Br stretching vibrations.

Mass Spectrometry (MS) (Predicted)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).

-

Molecular Ion (M⁺): A cluster of peaks around m/z 240, 242, and 244.

-

Major Fragmentation Pathways:

-

Loss of a bromine radical ([M-Br]⁺) leading to a cluster of peaks around m/z 161 and 163.

-

Loss of HBr ([M-HBr]⁺) resulting in a cluster of peaks around m/z 159 and 161.

-

Further fragmentation of the cyclohexane ring.

-

Diagram 2: Hierarchy of Chemical Identifiers

Caption: Key Chemical Identifiers for this compound.

This guide provides foundational information for professionals working with this compound. For critical applications, it is recommended to supplement this information with experimentally determined data.

References

Spectroscopic data for 1,1-Dibromocyclohexane (NMR, IR, Mass Spec).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1,1-dibromocyclohexane (B76172), a halogenated cycloalkane of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimental spectra in public databases, this document focuses on high-quality predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such spectra are also provided to guide researchers in their laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established computational models and provide valuable insights into the structural features of the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.55 | Triplet (t) | 2H | H-2, H-6 (equatorial) |

| ~2.20 | Multiplet (m) | 2H | H-2, H-6 (axial) |

| ~1.85 | Multiplet (m) | 2H | H-3, H-5 (equatorial) |

| ~1.60 | Multiplet (m) | 2H | H-3, H-5 (axial) |

| ~1.50 | Multiplet (m) | 2H | H-4 |

Interpretation: The ¹H NMR spectrum is predicted to show three distinct groups of signals corresponding to the methylene (B1212753) protons on the cyclohexane (B81311) ring. The protons on the carbons adjacent to the bromine-bearing carbon (C2 and C6) are expected to be the most deshielded, appearing furthest downfield. The geminal dibromo substitution at C1 leads to a complex pattern of overlapping multiplets for the remaining methylene protons.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Carbon Atom |

| ~85.0 | C-1 |

| ~40.0 | C-2, C-6 |

| ~25.0 | C-3, C-5 |

| ~24.0 | C-4 |

Interpretation: The ¹³C NMR spectrum is predicted to display four distinct signals. The quaternary carbon atom bonded to the two bromine atoms (C1) is significantly deshielded and appears at the lowest field. The signals for the pairs of equivalent carbons (C2/C6 and C3/C5) reflect the symmetry of the molecule.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2940-2860 | Strong | C-H stretching (alkane) |

| 1450 | Medium | CH₂ scissoring |

| 680-550 | Strong | C-Br stretching |

Interpretation: The IR spectrum is expected to be dominated by strong absorptions corresponding to the C-H stretching of the cyclohexane ring. The most characteristic feature for this molecule would be the strong absorption in the fingerprint region corresponding to the C-Br stretching vibrations.

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 242/240/238 | Low | [M]⁺ (Molecular ion with bromine isotopes) |

| 161/159 | High | [M-Br]⁺ |

| 81 | Moderate | [C₆H₉]⁺ |

| 79 | Moderate | [Br]⁺ |

Interpretation: The mass spectrum will exhibit a characteristic isotopic pattern for a dibrominated compound in the molecular ion region (M, M+2, M+4). The most abundant fragment is expected to be from the loss of a bromine radical, resulting in the [M-Br]⁺ ion. Further fragmentation of the cyclohexane ring would lead to smaller hydrocarbon fragments.

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data presented above. These methodologies are standard for the analysis of liquid halogenated organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated chloroform (B151607) (CDCl₃)

-

This compound sample

-

Pipettes and a vial

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial to dissolve the sample.

-

Using a pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, acquire a proton-decoupled spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of neat this compound.

Materials:

-

FT-IR spectrometer

-

Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

-

This compound sample

-

Pipette

-

Acetone (B3395972) or other suitable solvent for cleaning

Procedure:

-

Sample Preparation: Ensure the salt plates are clean and dry. If necessary, polish them with a soft cloth and a small amount of dry KBr powder, then rinse with a volatile solvent like acetone and allow to dry completely.

-

Place one to two drops of the liquid this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top, gently pressing to form a thin, uniform liquid film between the plates.

-

Instrument Setup: Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

-

Data Acquisition: Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

-

Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer.

-

This compound sample

-

Suitable solvent (e.g., dichloromethane (B109758) or hexane) for sample dilution if using GC-MS.

-

Microsyringe for sample injection.

Procedure:

-

Sample Introduction (via GC):

-

Prepare a dilute solution of this compound in a volatile solvent.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The compound will be vaporized and separated from the solvent on the GC column before entering the mass spectrometer.

-

-

Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

The Core Reaktionsmechanismen von gem-Dibromocycloalkanen: Ein Technischer Leitfaden

Datum: 22. Dezember 2025

Zusammenfassung: Dieser technische Leitfaden bietet eine eingehende Untersuchung der fundamentalen Reaktionsmechanismen, an denen gem-Dibromocycloalkane beteiligt sind, einer vielseitigen Klasse von Zwischenprodukten in der organischen Synthese. Der Schwerpunkt liegt auf den Kernreaktionen, die für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung von entscheidender Bedeutung sind. Dieser Leitfaden behandelt die Umwandlungen von gem-Dibromocycloalkanen durch Organolithium-Reagenzien, Übergangsmetallkatalyse, silbervermittelte Umlagerungen und radikalische Wege. Quantitative Daten werden zum einfachen Vergleich in Tabellen zusammengefasst, und detaillierte experimentelle Protokolle für Schlüsseltransformationen werden bereitgestellt. Darüber hinaus werden die zugrunde liegenden mechanistischen Wege und Arbeitsabläufe durch Graphviz-Diagramme zur besseren Verdeutlichung visualisiert.

Einführung

gem-Dibromocycloalkane, insbesondere gem-Dibromocyclopropane, sind leicht zugängliche und hochreaktive synthetische Intermediate.[1] Ihre Bedeutung ergibt sich aus der gespannten Ringstruktur und der Anwesenheit von zwei Bromatomen an demselben Kohlenstoff, was eine Vielzahl von chemischen Umwandlungen ermöglicht. Diese Verbindungen dienen als Vorläufer für Carbene/Carbenoide, was zu Umlagerungen, Ringerweiterungen und Cycloadditionsreaktionen führt.[2][3] Ihre Fähigkeit, an Übergangsmetall-katalysierten Kreuzkupplungen und radikalischen Reaktionen teilzunehmen, erweitert ihren synthetischen Nutzen zusätzlich.[4][5] Dieses Dokument zielt darauf ab, ein umfassendes Verständnis der primären mechanistischen Wege zu vermitteln, die die Reaktivität dieser vielseitigen Bausteine bestimmen.

Organolithium-vermittelte Reaktionen: Die Skattebøl-Umlagerung

Die Reaktion von gem-Dibromocyclopropanen mit Organolithium-Reagenzien wie Methyllithium (MeLi) ist eine der am besten untersuchten und am weitesten verbreiteten Umwandlungen. Diese Reaktion, bekannt als Skattebøl-Umlagerung (oder die eng verwandte Doering-LaFlamme-Allensynthese), ist eine leistungsstarke Methode zur Synthese von Allenen.[2][6][7]

Mechanismus

Die Reaktion verläuft über einen mehrstufigen Mechanismus, der mit einem Halogen-Metall-Austausch beginnt, gefolgt von der Eliminierung von Lithiumbromid, um ein hochreaktives Cyclopropyliden-Carben (oder ein Carbenoid-ähnliches Spezies) zu erzeugen. Dieses Zwischenprodukt lagert sich dann spontan über eine elektrocyclische Ringöffnung zum Allenprodukt um.[6][8] Der genaue Charakter des Carben-Zwischenprodukts und die Konzerte Natur der Umlagerung sind Gegenstand von Studien, wobei computergestützte und experimentelle Beweise auf einen konzertierten Mechanismus hindeuten, bei dem die Abspaltung von LiBr und die Spaltung der C-C-Bindung nahezu gleichzeitig erfolgen.[6]

Abbildung 1: Mechanistischer Weg der Skattebøl-Umlagerung.

Quantitative Daten

Die Ausbeuten der Allensynthese sind im Allgemeinen gut bis ausgezeichnet, abhängig von der Struktur des Substrats. Die Reaktion ist breit anwendbar auf eine Vielzahl von Alken-Vorläufern.

| Substrat (1,1-Dibromo-...) | Produkt | Ausbeute (%) | Referenz |

| 2,2-Dimethylcyclopropan | 3-Methyl-1,2-butadien | 92 | [9] |

| 2,2,3-Trimethylcyclopropan | 2-Methyl-2,3-pentadien | 69 | [9] |

| 2-Hexylcyclopropan | 1,2-Nonadien | 89 | [9] |

| Tetramethylcyclopropan | Tetramethylallen | 75 | [9] |

Tabelle 1: Repräsentative Ausbeuten für die Synthese von Allenen über die Skattebøl-Umlagerung.

In einigen Fällen, insbesondere wenn die Carboxylgruppe direkt an den Ring gebunden ist, kann die Reaktion zu Monobromcyclopropanen als Hauptprodukt führen.[4]

| Substrat | Temperatur (°C) | Hauptprodukt | Ausbeute (%) | Referenz |

| 2,2-Dibromcyclopropancarbonsäure | 0 | trans-2-Bromcyclopropancarbonsäure | 80-90 | [4][10] |

| 2,2-Dibromo-1-methylcyclopropan-carbonsäure | -78 | trans-2-Brom-1-methylcyclopropan-carbonsäure | 30 | [4] |

Tabelle 2: Produktverteilung in der Reaktion von gem-Dibromcyclopropancarbonsäuren mit MeLi.

Detailliertes experimentelles Protokoll: Reaktion von gem-Dibromcyclopropan-Derivaten mit Methyllithium

Das folgende allgemeine Verfahren basiert auf der von Skattebøl, Nilsen und Myhren beschriebenen Methodik.

-

Vorbereitung: Ein geeigneter Rundkolben wird im Ofen getrocknet und unter einer inerten Atmosphäre (Stickstoff oder Argon) abgekühlt. Das gem-Dibromcyclopropan-Derivat wird in trockenem Diethylether gelöst.

-

Reaktion: Die Lösung wird auf -78 °C (Trockeneis/Aceton-Bad) abgekühlt. Eine 1,5-1,8 M Lösung von Methyllithium in Ether wird tropfenweise unter Rühren zugegeben.

-

Aufarbeitung: Nach vollständiger Zugabe wird die Mischung 30 Minuten bei -78 °C gerührt. Die Reaktion wird dann vorsichtig mit Wasser oder einer gesättigten wässrigen Ammoniumchloridlösung bei niedriger Temperatur gequencht.

-

Extraktion & Reinigung: Die organische Schicht wird abgetrennt, und die wässrige Schicht wird mit Diethylether extrahiert. Die kombinierten organischen Extrakte werden mit Sole gewaschen, über einem geeigneten Trockenmittel (z. B. MgSO₄) getrocknet und unter reduziertem Druck eingeengt. Das Rohprodukt wird durch Destillation oder Säulenchromatographie gereinigt.

Silber(I)-vermittelte Ringerweiterungsreaktionen

Silbersalze, wie Silber(I)-tosylat (AgOTs) oder Silber(I)-oxid (Ag₂O), können die Ringöffnung von gem-Dibromocyclopropanen fördern, was typischerweise zu Ringerweiterungsprodukten führt.[11] Dieser Weg unterscheidet sich von der Organolithium-vermittelten Route, da er über kationische Zwischenprodukte verläuft.

Mechanismus

Der Mechanismus wird durch die Koordination des Silber(I)-Ions an ein Bromatom eingeleitet, was die heterolytische Spaltung der Kohlenstoff-Brom-Bindung erleichtert. Dies erzeugt ein Allylkation-Zwischenprodukt. Die nachfolgende Umlagerung und/oder das Abfangen durch ein Nukleophil führt zum endgültigen Produkt. Der Prozess beinhaltet typischerweise eine disrotatorische Ringöffnung des Cyclopropanrings. In Systemen mit benachbarten funktionellen Gruppen, wie bei der von De Meijere und Mitarbeitern beschriebenen Reaktion, kann eine anchimere Unterstützung die Diastereoselektivität der Reaktion erheblich beeinflussen.

References

- 1. Radical cyclization - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Nickel Nanoparticle Catalyzed Mono- and Di-Reductions of gem-Dibromocyclopropanes Under Mild, Aqueous Micellar Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

Synthesis of 1,1-Dibromocyclohexane from Cyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,1-dibromocyclohexane (B76172) from cyclohexanone (B45756), a key transformation in organic synthesis for the preparation of versatile intermediates. Geminal dihalides, such as this compound, are valuable precursors for the formation of carbenes, organometallic reagents, and in olefination reactions. This document details the prevalent methodologies, with a focus on the reaction of cyclohexanone with phosphorus pentabromide. It includes a thorough examination of the reaction mechanism, a detailed experimental protocol, and a summary of relevant quantitative data. Furthermore, this guide presents visual diagrams of the reaction pathway and experimental workflow to facilitate a deeper understanding of the process for researchers and professionals in the field of drug development and chemical synthesis.

Introduction

The conversion of a carbonyl group into a geminal dihalide is a fundamental transformation in organic chemistry. This compound, a key representative of this class of compounds, serves as a valuable synthetic intermediate. Its applications range from the generation of cyclohexylidenecarbene for cyclopropanation reactions to the synthesis of substituted cyclohexenes and other functionalized cyclic systems. The direct conversion of cyclohexanone to this compound offers a regioselective advantage over other methods that might involve multi-step sequences.[1] This guide focuses on providing a detailed and practical approach to this synthesis, equipping researchers with the necessary information for successful implementation in a laboratory setting.

Reaction Mechanism and Key Reagents

The most common and direct method for the synthesis of this compound from cyclohexanone involves the use of phosphorus pentabromide (PBr₅).[2] The reaction proceeds through a series of steps initiated by the nucleophilic attack of the carbonyl oxygen of cyclohexanone on the electrophilic phosphorus atom of PBr₅.

The proposed reaction mechanism is as follows:

-

Formation of a Halophosphate Intermediate: The carbonyl oxygen of cyclohexanone attacks the phosphorus atom of PBr₅, leading to the formation of an oxonium ion intermediate. A bromide ion is subsequently displaced from the phosphorus, which then deprotonates the α-carbon to form an enol ether-like intermediate.

-

Formation of a Vinyl Bromide: The intermediate undergoes rearrangement and elimination of phosphoryl tribromide (POBr₃) to yield a vinyl bromide.

-

Addition of HBr: Hydrogen bromide, generated in situ or present as an impurity, protonates the double bond of the vinyl bromide, forming a carbocation.

-

Nucleophilic Attack by Bromide: A bromide ion then attacks the carbocation, resulting in the formation of the final product, this compound.

Alternative reagents for the gem-dibromination of ketones include combinations of triphenylphosphine (B44618) with carbon tetrabromide or oxalyl bromide with triphenylphosphine oxide. However, the use of PBr₅ remains a prevalent method due to its reactivity and commercial availability.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound from cyclohexanone using phosphorus pentabromide.

Materials:

-

Cyclohexanone

-

Phosphorus pentabromide (PBr₅)

-

Anhydrous carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place a solution of cyclohexanone in an anhydrous inert solvent such as carbon tetrachloride.

-

Cooling: Cool the flask in an ice bath to 0-5 °C.

-

Addition of PBr₅: While maintaining the low temperature and stirring vigorously, slowly add solid phosphorus pentabromide in small portions. The addition should be controlled to prevent a rapid increase in temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

-

Quenching: Carefully pour the reaction mixture over crushed ice or into ice-cold water to quench the reaction and decompose any remaining PBr₅.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of this compound from cyclohexanone. Please note that yields can vary depending on the specific reaction conditions and the purity of the reagents.

| Parameter | Value | Reference |

| Molar Ratio (Cyclohexanone:PBr₅) | 1 : 1.1 - 1.5 | General Knowledge |

| Reaction Temperature | 0 °C to Room Temperature | General Knowledge |

| Reaction Time | 2 - 12 hours | General Knowledge |

| Typical Yield | 60 - 80% | Estimated |

| Boiling Point of Product | 99-103 °C at 16 mmHg | [3] |

| Molecular Weight of Product | 241.95 g/mol | [4] |

Visualizations

To further elucidate the process, the following diagrams illustrate the reaction pathway and a generalized experimental workflow.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Generalized experimental workflow for the synthesis.

Safety Considerations

Phosphorus pentabromide is a corrosive and moisture-sensitive solid. It reacts violently with water to produce hydrogen bromide gas, which is also corrosive and toxic. Therefore, all manipulations involving PBr₅ should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Carbon tetrachloride is a toxic and carcinogenic solvent and should be handled with extreme care. It is recommended to use a less hazardous solvent if possible. The quenching step should be performed slowly and cautiously to control the exothermic reaction.

Conclusion

The synthesis of this compound from cyclohexanone using phosphorus pentabromide is a robust and widely used method for accessing this important synthetic intermediate. This guide has provided a detailed overview of the reaction, including its mechanism, a comprehensive experimental protocol, and relevant quantitative data. The visualizations of the reaction pathway and experimental workflow are intended to provide a clear and concise understanding of the process. By following the outlined procedures and adhering to the necessary safety precautions, researchers can confidently and efficiently synthesize this compound for their research and development needs.

References

An In-depth Technical Guide to the Preparation of 1,1-Dibromocyclohexane from Cyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust two-step synthetic route for the preparation of 1,1-dibromocyclohexane (B76172), a valuable building block in organic synthesis, starting from the readily available alkene, cyclohexene (B86901). This document details the experimental protocols, reaction mechanisms, and quantitative data to facilitate the successful execution of this transformation in a laboratory setting.

Synthetic Strategy: A Two-Step Approach

The direct conversion of cyclohexene to this compound is not a conventional or regioselective transformation. Therefore, a more reliable and higher-yielding two-step synthetic pathway is employed. This strategy involves:

-

Step 1: Oxidation of Cyclohexene to Cyclohexanone (B45756). The initial step focuses on the conversion of the carbon-carbon double bond in cyclohexene to a carbonyl group, yielding the key intermediate, cyclohexanone. This is achieved through a hydration reaction followed by oxidation.

-

Step 2: Geminal Dibromination of Cyclohexanone. The second step involves the conversion of the carbonyl group of cyclohexanone into a geminal dibromide, affording the target molecule, this compound.

The overall synthetic transformation is depicted in the following reaction scheme:

Figure 1: Overall synthetic pathway from cyclohexene to this compound.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Preparation of Cyclohexanone from Cyclohexene

This conversion is carried out in two stages: the acid-catalyzed hydration of cyclohexene to cyclohexanol, followed by the oxidation of cyclohexanol to cyclohexanone.

Reaction:

Experimental Protocol:

A detailed protocol for the acid-catalyzed hydration of cyclohexene to cyclohexanol is as follows.[1][2]

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 20 mL of cyclohexene.

-

Carefully add 5 mL of concentrated phosphoric acid (85%) to the flask.

-

Heat the mixture to reflux and maintain for 1-2 hours.

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 20 mL of water, 20 mL of 10% sodium carbonate solution, and 20 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude cyclohexanol.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 82% | [1] |

| Reaction Time | 1-2 hours | |

| Temperature | Reflux | [2] |

Reaction:

Experimental Protocol:

The following procedure details the oxidation of cyclohexanol to cyclohexanone using a chromic acid reagent.

-

In a flask, dissolve 12.5 g of sodium dichromate dihydrate in 60 mL of water.

-

With stirring, slowly add 11 g (6 mL) of concentrated sulfuric acid and allow the mixture to cool.

-

In a separate conical flask, place 6 g of cyclohexanol.

-

Add the prepared dichromate solution to the cyclohexanol in one portion with swirling.

-

Maintain the reaction temperature between 55-60 °C by cooling in a water bath as necessary.

-

After the initial exothermic reaction subsides, let the mixture stand for 1 hour with occasional swirling.

-

Transfer the mixture to a distillation apparatus, add 60 mL of water, and distill until about 30 mL of distillate is collected.

-

Saturate the distillate with approximately 7 g of sodium chloride.

-

Separate the upper organic layer (cyclohexanone).

-

Extract the aqueous layer twice with 10 mL portions of diethyl ether.

-

Combine the organic layer and the ether extracts, and dry over anhydrous magnesium sulfate.

-

Filter and remove the ether by distillation to obtain pure cyclohexanone.

Quantitative Data:

| Parameter | Value |

| Yield | ~65% |

| Reaction Time | ~1.5 hours |

| Temperature | 55-60 °C |

Step 2: Preparation of this compound from Cyclohexanone

This transformation is effectively achieved using a combination of triphenylphosphine (B44618) and carbon tetrabromide, a variation of the Appel reaction adapted for ketones.[3]

Reaction:

Experimental Protocol:

The following is a general procedure for the gem-dibromination of a ketone.[3]

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet, place a solution of triphenylphosphine (5 equivalents) in anhydrous benzene (B151609).

-

Add carbon tetrabromide (2.5 equivalents) to the solution and stir.

-

Add a solution of cyclohexanone (1 equivalent) in anhydrous benzene to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated triphenylphosphine oxide.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 81% (for 4-tert-butylcyclohexanone) | [3] |

| Reaction Time | Varies (monitor by TLC) | |

| Temperature | Reflux | [3] |

Characterization of this compound

The structure and purity of the final product can be confirmed by various spectroscopic techniques.

Spectroscopic Data:

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 2.40-2.60 (m, 4H), 1.60-1.80 (m, 6H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 69.5 (CBr₂), 38.0 (CH₂), 25.5 (CH₂), 24.0 (CH₂) |

| IR (neat) | ν (cm⁻¹): 2935, 2860 (C-H stretch), 1445 (C-H bend), 680 (C-Br stretch) |

Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the logical flow of the experimental procedure and the proposed reaction mechanism for the gem-dibromination step.

Figure 2: Experimental workflow for the synthesis of this compound.

Figure 3: Proposed mechanism for the gem-dibromination of cyclohexanone.

Disclaimer: This document is intended for informational purposes only and should be used by qualified professionals in a laboratory setting. All chemical handling and reactions should be performed with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

An In-Depth Technical Guide to the Thermodynamic Stability of 1,1-Dibromocyclohexane

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive analysis of the thermodynamic stability of 1,1-dibromocyclohexane (B76172). In the absence of direct experimental thermodynamic data for this specific geminal dihalide, this document synthesizes foundational principles of stereochemistry with available data from analogous mono- and di-substituted cyclohexanes. Key factors influencing stability, including steric strain, torsional strain, and stereoelectronic effects analogous to the anomeric effect, are discussed in detail. Furthermore, standard experimental and computational protocols for determining such thermodynamic parameters are outlined to guide future research.

Introduction to Conformational Analysis and Stability

The thermodynamic stability of a molecule is intrinsically linked to its three-dimensional structure. For cyclic systems like cyclohexane (B81311) derivatives, stability is dictated by the energetic favorability of its various conformations. The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle strain (by maintaining near-tetrahedral bond angles) and torsional strain (by staggering adjacent C-H bonds).

In substituted cyclohexanes, the placement of substituents in either axial or equatorial positions becomes the primary determinant of the overall thermodynamic stability. The stability of this compound is governed by a nuanced interplay of steric hindrance, dipole-dipole interactions, and subtle stereoelectronic forces. While literature on this specific isomer is sparse, a robust understanding can be built by examining the principles derived from closely related compounds.

Factors Governing the Stability of this compound

The chair conformation of this compound features one axial bromine atom and one equatorial bromine atom. A ring flip converts it to an energetically identical conformer, also with one axial and one equatorial bromine. The stability of this arrangement is determined by several competing factors.

Steric Strain and A-Values

Substituents in the axial position experience destabilizing steric interactions with the other two axial hydrogens on the same face of the ring, known as 1,3-diaxial interactions. The energetic cost of placing a substituent in the axial versus the more stable equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) for the conformational equilibrium. For a monosubstituted cyclohexane, the equatorial conformer is generally favored to avoid these interactions.[1]

The A-value for a single bromine atom is relatively modest compared to larger alkyl groups, indicating moderate steric strain.

| Substituent | A-value (kcal/mol) |

| -Br | ~0.4 - 0.5 |

| -CH₃ | ~1.7 |

| -C(CH₃)₃ | ~5.0 |

| Note: A-values provide a quantitative measure of the energetic preference for the equatorial position for a single substituent. |

In this compound, one bromine atom must occupy an axial position, incurring steric strain from 1,3-diaxial interactions. While A-values are not perfectly additive for geminal substituents, the value for a single bromine atom suggests a baseline destabilization of approximately 0.4-0.5 kcal/mol due to these steric clashes.

Stereoelectronic Effects: The Anomeric Effect Analogue

Beyond simple sterics, stereoelectronic effects can significantly influence conformational stability. The anomeric effect describes the thermodynamic preference for an axial conformation of an electronegative substituent on a carbon atom adjacent to a heteroatom in a ring.[2] This stabilization arises from a hyperconjugative interaction, specifically the donation of electron density from a lone pair on the ring heteroatom into the antibonding (σ*) orbital of the axial C-substituent bond.

In this compound, a similar stabilizing interaction, often termed a geminal or C-C anomeric effect, may occur. This involves the donation of electron density from a lone pair of the equatorial bromine into the σ* antibonding orbital of the axial carbon-bromine bond (nBr(eq) → σ*C-Br(ax)). This orbital overlap is geometrically favorable and would serve to stabilize the molecule, partially offsetting the steric destabilization of the axial bromine. Such hyperconjugative effects have been shown to be important in explaining the conformational preferences of various dihalocyclohexanes.[3][4][5]

Dipole-Dipole Interactions

The two C-Br bonds in this compound both possess significant bond dipoles. The relative orientation of these dipoles (gauche to each other in the chair conformation) results in electrostatic repulsion. This repulsion acts as another destabilizing factor that contributes to the overall energy of the molecule. The magnitude of this effect is influenced by the dielectric constant of the solvent, with more polar solvents potentially mitigating the repulsion.

Comparative Quantitative Data

| Compound | Solvent | Conformational Free Energy Difference (ΔG°) | Favored Conformer |

| trans-1,2-Dibromocyclohexane (B146542) | CCl₄ | -0.63 kcal/mol | Diaxial (aa) |

| trans-1,2-Dibromocyclohexane | DMSO | -1.91 kcal/mol | Diaxial (aa) |

| cis-1,4-Chlorobromocyclohexane | Gas Phase | > 1.2 kcal/mol | e-Chloro, a-Bromo |

| Table 1: Conformational energy data for related dihalocyclohexanes. Note that negative values indicate the diaxial conformer is more stable than the diequatorial. Data sourced from studies on dihalocyclohexane equilibria.[3][6] |

The data for trans-1,2-dibromocyclohexane is particularly illustrative, showing a strong preference for the diaxial conformer, which is counterintuitive from a purely steric perspective.[3] This preference is explained by a combination of stabilizing hyperconjugative effects and the gauche effect.[3] This underscores the critical role that stereoelectronic forces play in these systems, which are likely also significant in the 1,1-isomer.

Experimental and Computational Protocols

Determining the thermodynamic stability and conformational preferences of molecules like this compound relies on a combination of advanced spectroscopic and computational methods.

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: At room temperature, the chair-chair interconversion of cyclohexane is too rapid to be observed on the NMR timescale, leading to averaged signals. By lowering the temperature, this interconversion can be slowed down or "frozen out," allowing for the observation and quantification of individual conformers.[7][8][9]

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable low-freezing point deuterated solvent (e.g., deuterated chloroform, toluene-d8, or Freon mixtures).

-

Variable-Temperature NMR: ¹H or ¹³C NMR spectra are acquired over a range of temperatures, typically from room temperature down to as low as -100 °C or below.[8]

-

Coalescence and Integration: As the temperature decreases, the sharp, averaged signals will broaden, eventually decoalesce into separate sets of signals corresponding to the axial and equatorial environments of the distinct conformers.

-

Equilibrium Constant (K) Determination: At a temperature where the exchange is slow, the relative populations of the conformers (Pa and Pb) can be determined by integrating the corresponding signals in the NMR spectrum. The equilibrium constant is the ratio of these populations (K = Pa / Pb).

-

Gibbs Free Energy (ΔG°) Calculation: The free energy difference between the conformers is calculated using the Gibbs free energy equation: ΔG° = -RT ln(K) , where R is the gas constant and T is the temperature in Kelvin.

Computational Chemistry

Principle: Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a powerful tool for modeling molecular structures and predicting their relative energies without the need for physical experiments.[10]

Methodology:

-

Structure Optimization: The initial 3D structure of the this compound chair conformer is built in silico. The geometry is then optimized using a selected level of theory and basis set (e.g., B3LYP/6-311+G**) to find the lowest energy structure.

-

Energy Calculation: High-accuracy single-point energy calculations are performed on the optimized geometry to determine its electronic energy.

-

Frequency Analysis: A vibrational frequency calculation is performed to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to calculate thermodynamic properties like enthalpy (H) and Gibbs free energy (G).

-

Solvent Modeling: To simulate solution-phase conditions, calculations can be repeated using a polarizable continuum model (PCM) that approximates the effect of a solvent.[11]

-

Analysis: By comparing the calculated Gibbs free energies of different possible conformers (e.g., chair vs. twist-boat), the most thermodynamically stable form can be predicted. Natural Bond Orbital (NBO) analysis can also be performed to identify and quantify specific stereoelectronic interactions, such as the hyperconjugation described in section 2.2.[3]

Conclusion

The thermodynamic stability of this compound is dictated by a balance between destabilizing steric and electrostatic forces and potentially significant stabilizing stereoelectronic effects. The mandatory placement of one bromine atom in an axial position introduces 1,3-diaxial steric strain. However, this destabilization is likely mitigated by a stabilizing anomeric-like hyperconjugative interaction between the lone pairs of the equatorial bromine and the antibonding orbital of the axial C-Br bond. Based on extensive studies of related dihalocyclohexanes, it is plausible that these stereoelectronic effects play a dominant role. To definitively establish the thermodynamic parameters, direct experimental investigation using low-temperature NMR spectroscopy, complemented by high-level computational studies, is required. Such work would provide valuable data for understanding the fundamental behavior of gem-dihalogenated alicyclic systems.

References

- 1. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 2. Anomeric effect - Wikipedia [en.wikipedia.org]

- 3. Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1, 3-oxathiane, and 1,3-dithiane: W-effect, sigma(C)(-)(X) <--> sigma(C)(-)(H) interactions, anomeric effect-what is really important? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. auremn.org.br [auremn.org.br]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Solubility Profile of 1,1-Dibromocyclohexane in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1-dibromocyclohexane (B76172) in common organic solvents. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on predicting solubility based on the physicochemical properties of the molecule and established chemical principles. Furthermore, it offers detailed experimental protocols for the precise determination of its solubility, catering to the needs of researchers and professionals in drug development and chemical synthesis.

Introduction to this compound

This compound is a halogenated cycloalkane with the chemical formula C₆H₁₀Br₂. Its molecular structure, featuring a non-polar cyclohexane (B81311) ring and two polar carbon-bromine bonds on the same carbon atom, results in a molecule with low overall polarity. Understanding its solubility is critical for its application as a reactant, intermediate, or solvent in various chemical processes, including organic synthesis and pharmaceutical research.

Predicted Solubility Profile

Based on the principle of "like dissolves like," this compound is expected to be readily soluble in non-polar and weakly polar organic solvents. Halogenated hydrocarbons are generally capable of dissolving other halogenated hydrocarbons and simple hydrocarbons. The bulky, non-polar cyclohexane ring constitutes a significant portion of the molecule, driving its affinity for non-polar environments. The two bromine atoms introduce some polarity, but their effect is localized and does not impart significant water solubility.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Predicted Solubility | Rationale |

| Hexane | C₆H₁₄ | 1.9 | High | Non-polar solvent, similar to the cyclohexane ring. |

| Toluene | C₇H₈ | 2.4 | High | Aromatic, non-polar solvent. |

| Diethyl Ether | (C₂H₅)₂O | 4.3 | High | Weakly polar solvent, effective for many organic compounds. |

| Chloroform | CHCl₃ | 4.8 | High | Halogenated solvent, capable of dissolving other halogenated compounds. |

| Acetone | C₃H₆O | 20.7 | Moderate | Aprotic polar solvent, may show some solubility. |

| Ethanol | C₂H₅OH | 24.5 | Moderate to Low | Polar protic solvent, the non-polar character of this compound may limit solubility. A related compound, trans-1,2-dibromocyclohexane, is reported to be soluble in ethanol. |

| Methanol | CH₃OH | 32.7 | Low | Highly polar protic solvent, significant mismatch in polarity. |

| Water | H₂O | 80.1 | Insoluble | Highly polar solvent, unable to overcome the non-polar nature of the cyclohexane ring. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, experimental determination is essential. The following are detailed methodologies for both qualitative and quantitative assessment of the solubility of this compound.

Qualitative Solubility Assessment

This method provides a rapid determination of whether a substance is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Methodology:

-

Preparation: Into a small, clean, and dry test tube, add approximately 100 mg of this compound.

-

Solvent Addition: Add the selected organic solvent dropwise (approximately 0.1 mL per drop) to the test tube, vortexing or shaking vigorously for 30 seconds after each addition.

-

Observation: Continue adding the solvent until the solute completely dissolves or a total of 3 mL of the solvent has been added.

-

Classification:

-

Soluble: If the compound dissolves completely upon the addition of 1 mL of the solvent.

-

Partially Soluble: If the compound does not dissolve completely in 1 mL but does dissolve in up to 3 mL of the solvent.

-

Insoluble: If the compound does not dissolve after the addition of 3 mL of the solvent.

-

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound in a solvent at a specific temperature.

Methodology:

-

Sample Preparation: Prepare a series of sealed, temperature-controlled vials for each solvent to be tested.

-

Addition of Components: To each vial, add a known volume of the solvent. Then, add an excess amount of this compound to ensure that a saturated solution is formed, with undissolved solute remaining.

-

Equilibration: Place the vials in a constant-temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand in the temperature-controlled bath for a sufficient time (e.g., 2-4 hours) for the undissolved this compound to settle.

-

Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed or pre-cooled syringe fitted with a filter (to prevent the transfer of undissolved solute). The concentration of this compound in the sample can then be determined using a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), against a calibrated standard curve.

-

Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in g/L, mg/mL, or mol/L).

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the described experimental protocols.

Caption: Workflow for qualitative solubility assessment.

Caption: Workflow for quantitative solubility determination.

Conclusion

An In-depth Technical Guide to the Material Safety Data Sheet for 1,1-Dibromocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 1,1-Dibromocyclohexane (CAS No: 10489-97-1). The information is compiled and presented to meet the needs of professionals in research and development who handle this compound.

Section 1: Chemical and Physical Properties

Quantitative data regarding the physical and chemical properties of this compound have been aggregated from various sources and are presented below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀Br₂ | Guidechem[1] |

| Molecular Weight | 241.954 g/mol | Guidechem[1], PubChem[2] |

| Appearance | Clear, colorless liquid | Sigma-Aldrich[3] |

| Boiling Point | 207.7 °C at 760 mmHg | LookChem[4] |

| Flash Point | 80.8 °C | LookChem[4] |

| Density | No data available | |

| Vapor Pressure | 0.319 mmHg at 25 °C | LookChem[4] |

| Solubility | No information available | Fisher Scientific[5] |

| Melting Point | No data available | Sigma-Aldrich[3] |

Section 2: Hazard Identification and Safety Precautions

While comprehensive toxicological data for this compound is not available, the existing Material Safety Data Sheets for similar compounds indicate potential hazards.[3] Users should handle this chemical with caution, assuming it may be harmful.

Potential Health Effects:

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[3][6]

-

Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[3][6]

Carcinogenicity: There is no component of this product present at levels greater than or equal to 0.1% that is identified as a known or anticipated carcinogen by NTP or OSHA.[3]

Section 3: Experimental Protocols and Handling

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5]

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH/MSHA approved respirator.

Handling and Storage:

First Aid Measures:

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[3]

-

In case of skin contact: Wash off with soap and plenty of water.[3]

-

In case of eye contact: Flush eyes with water as a precaution.[3]

-

If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[3]

Spill and Disposal Procedures:

-

Accidental Release: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[6]

-

Waste Disposal: This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber. Observe all federal, state, and local environmental regulations.[3]

Section 4: Visualizing Safe Handling Workflow

The following diagram illustrates a generalized workflow for the safe handling of this compound in a laboratory setting, from acquisition to disposal.

Caption: Safe handling workflow for this compound.

References

Proper Handling and Storage of 1,1-Dibromocyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proper handling, storage, and safety precautions for 1,1-Dibromocyclohexane. The information is intended to support laboratory personnel in minimizing risks and ensuring a safe working environment. Due to the limited availability of a specific safety data sheet for this compound, this guide supplements available data with general best practices for handling halogenated organic compounds.

Chemical and Physical Properties

This compound is a geminal dihalide with the molecular formula C₆H₁₀Br₂. Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Reference |

| Molecular Weight | 241.95 g/mol | [1] |

| Boiling Point | 207.7 °C at 760 mmHg | [1] |

| Density | Not available | |

| Flash Point | 80.8 °C | [1] |

| Vapor Pressure | 0.319 mmHg at 25 °C | [1] |

| Appearance | Not available | |

| Solubility | Insoluble in water. | [2] |

Hazard Identification and Control

Potential Hazards:

-

Skin and Eye Irritation: Direct contact can cause irritation.

-

Respiratory Tract Irritation: Inhalation of vapors may cause irritation.

-

Toxicity: While specific toxicity data is unavailable, many halogenated organic compounds are toxic if ingested or absorbed through the skin.

Hazard Control Measures:

Caption: Hazard Identification and Control Measures.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial to prevent exposure and accidents.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and disposed of properly after handling.

-

Body Protection: A laboratory coat must be worn.

Engineering Controls

-

All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

General Handling Practices

-

Avoid direct contact with skin and eyes.

-

Avoid inhalation of vapors.

-

Wash hands thoroughly after handling.

-

Ensure all containers are properly labeled.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[3]

Experimental Protocols

Synthesis of this compound